molecular formula C17H18ClNO2 B13055442 Benzyl 2-amino-3-(2-chlorophenyl)butanoate

Benzyl 2-amino-3-(2-chlorophenyl)butanoate

Cat. No.: B13055442
M. Wt: 303.8 g/mol
InChI Key: SZPYKDKWEVNBFT-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3-(2-chlorophenyl)butanoate is a synthetic organic compound characterized by its unique chemical structure, which includes a benzyl group, an amino group, and a chlorophenyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-3-(2-chlorophenyl)butanoate typically involves multi-step organic reactions. One common method includes the reaction of benzyl bromide with 2-amino-3-(2-chlorophenyl)butanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-amino-3-(2-chlorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or chlorophenyl derivatives.

Scientific Research Applications

Benzyl 2-amino-3-(2-chlorophenyl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3-(2-chlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzyl 2-amino-3-phenylbutanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-amino-3-(2-chlorophenyl)propanoic acid: Shorter carbon chain, leading to different chemical and physical properties.

    Benzyl 2-amino-3-(4-chlorophenyl)butanoate: Chlorine atom positioned differently on the phenyl ring, potentially altering its interactions with molecular targets.

Uniqueness: Benzyl 2-amino-3-(2-chlorophenyl)butanoate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a biochemical probe.

Biological Activity

Benzyl 2-amino-3-(2-chlorophenyl)butanoate is a chemical compound notable for its unique structure, which includes a benzyl group, an amino group, and a chlorophenyl moiety. Its molecular formula contributes to its potential biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular weight is approximately 303.8 g/mol. Its structural features are significant as they influence both chemical reactivity and biological interactions. The presence of the chlorine atom on the phenyl ring is particularly noteworthy, as it can modulate the compound's affinity for various biological targets.

Property Value
Molecular FormulaC15_{15}H16_{16}ClN
Molecular Weight303.8 g/mol
Functional GroupsAmino, Ester

Synthesis

This compound is typically synthesized through multi-step organic reactions. A common synthetic route involves the reaction of benzylamine with appropriate chloro-substituted butanoic acid derivatives. This synthesis can be optimized using continuous flow reactors to improve yields and reaction conditions.

Antiinflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic properties. These effects suggest its potential as a therapeutic agent for conditions characterized by inflammation and pain. The specific mechanisms involve modulation of enzyme activities or receptor interactions, although detailed pathways remain to be elucidated.

Enzyme Interaction Studies

Research has shown that this compound may act as a biochemical probe in studying enzyme interactions. It has been suggested that the compound could inhibit or activate specific enzymes, influencing various biochemical pathways crucial for cellular functions.

Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Similar compounds with benzyl moieties have demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, and colorectal cancers . The presence of electron-donating groups in related structures has been linked to increased cytotoxicity, indicating that modifications to the benzyl group may enhance therapeutic efficacy .

Study on Antimicrobial Activity

In a comparative study of related compounds, it was found that only a few exhibited significant antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. This suggests that while this compound may not be primarily an antimicrobial agent, its structural analogs could provide insights into enhancing such properties .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been performed on derivatives similar to this compound. This analysis indicates that modifications to the phenyl ring significantly affect biological activity. For instance, variations in substituents can alter interactions with molecular targets, impacting both efficacy and toxicity profiles .

Properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

benzyl 2-amino-3-(2-chlorophenyl)butanoate

InChI

InChI=1S/C17H18ClNO2/c1-12(14-9-5-6-10-15(14)18)16(19)17(20)21-11-13-7-3-2-4-8-13/h2-10,12,16H,11,19H2,1H3

InChI Key

SZPYKDKWEVNBFT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)C(C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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